1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine
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Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrrolidine ring attached to the pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3-chloro-5-trifluoromethylpyridine.
Reaction Conditions: The starting material is reacted with appropriate reagents under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial processes.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like potassium acetate and CH3BF3K (potassium trifluoroborate) are used in substitution reactions.
Oxidation/Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel compounds with potential therapeutic applications, such as inhibitors of NS5B for the treatment of Hepatitis C.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a pharmacophore in drug design.
Industrial Applications: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine involves its interaction with specific molecular targets. For instance, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
2-Amino-3-chloro-5-trifluoromethylpyridine: A precursor in the synthesis of the target compound.
Imidazo[1,2-a]pyridine-coumarin hybrids: These compounds share structural similarities and are studied for their potential therapeutic applications.
Uniqueness: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolidine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-3-6(10(12,13)14)4-16-9(8)17-2-1-7(15)5-17/h3-4,7H,1-2,5,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPFRJFRESZDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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